molecular formula C9H14ClFN2 B1379223 N-(3-aminopropyl)-3-fluoroaniline hydrochloride CAS No. 1461705-46-3

N-(3-aminopropyl)-3-fluoroaniline hydrochloride

Cat. No.: B1379223
CAS No.: 1461705-46-3
M. Wt: 204.67 g/mol
InChI Key: DWSYRZKKFVRWEN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-fluoroaniline hydrochloride is a chemical compound that features a fluorinated aniline derivative with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-fluoroaniline hydrochloride typically involves the reaction of 3-fluoroaniline with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-aminopropyl)-3-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-fluoroaniline hydrochloride involves its interaction with molecular targets through its amino and fluoro functional groups. The compound can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition, receptor binding, or material modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • N-(3-aminopropyl)-2-fluoroaniline hydrochloride
  • N-(3-aminopropyl)-4-fluoroaniline hydrochloride

Uniqueness

N-(3-aminopropyl)-3-fluoroaniline hydrochloride is unique due to the specific positioning of the fluoro group on the aniline ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers or other similar compounds.

Properties

IUPAC Name

N'-(3-fluorophenyl)propane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7,12H,2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYRZKKFVRWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-46-3
Record name N-(3-aminopropyl)-3-fluoroaniline hydrochloride
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